molecular formula C28H43N9O8 B3395784 Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) CAS No. 1193347-53-3

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Cat. No. B3395784
M. Wt: 633.7 g/mol
InChI Key: FAILKIOFKCFNBU-NVYAHWSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptides like “Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)” are short chains of amino acid monomers linked by peptide bonds. They are typically classified by their size and could play various roles in the human body, including hormone regulation and immune responses.



Synthesis Analysis

Peptides are usually synthesized by coupling the carboxyl group of one amino acid to the amino group of another. This process can be done in a laboratory using solid-phase peptide synthesis (SPPS).



Molecular Structure Analysis

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy are often used to determine the 3D structure of peptides.



Chemical Reactions Analysis

This involves studying how the peptide reacts with other substances. Techniques such as mass spectrometry can be used to study the chemical reactions involving peptides.



Physical And Chemical Properties Analysis

This could involve studying properties such as the peptide’s solubility, stability, and charge. Techniques such as circular dichroism spectroscopy can be used to study the peptide’s secondary structure.


Scientific Research Applications

Cyclic Peptides and Drug Design

Cyclic peptides like Cyclo(-Arg-Ala-Asp-D-Tyr-Lys) are notable for their stability and specificity, making them attractive candidates for therapeutic development. Craik et al. (2012) discuss the unique structural and stability advantages of cyclotides, a class of plant-derived cyclic peptides, for drug design. Their inherent stability and potential to be modified for specific targets highlight the utility of cyclic peptides in pharmaceuticals (Craik et al., 2012).

Cyclodextrins in Drug Delivery

Cyclodextrins, cyclic oligosaccharides, though structurally different, share the characteristic cyclic motif with cyclic peptides and have been extensively studied for their ability to enhance drug solubility and stability. They form inclusion complexes with various molecules, improving the solubility and bioavailability of drugs. This property is particularly beneficial for poorly water-soluble drugs, showcasing the potential of cyclic structures in pharmaceutical applications (Kim et al., 2019).

Applications in Molecular Modeling

The study by Zhao et al. (2016) focuses on molecular modeling studies of cyclodextrins, which have contributed significantly to understanding the structural, dynamic, and energetic features of CD systems. This research underscores the importance of cyclic structures in pharmaceutical excipients and drug delivery systems (Zhao et al., 2016).

Safety And Hazards

This would involve studying any potential adverse effects of the peptide. This could be done through preclinical studies in cell cultures and animal models, followed by clinical trials in humans.


Future Directions

This could involve exploring potential therapeutic applications of the peptide, improving methods for peptide synthesis, or studying the peptide’s mechanism of action in more detail.


Please consult with a relevant expert or refer to specific scientific literature for detailed information. It’s important to note that while I strive to provide accurate and timely information, my responses should not be used as a replacement for professional advice.


properties

IUPAC Name

2-[(2R,5R,8S,11S,14S)-8-(4-aminobutyl)-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-methyl-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N9O8/c1-15-23(41)36-21(14-22(39)40)27(45)37-20(13-16-7-9-17(38)10-8-16)26(44)35-18(5-2-3-11-29)25(43)34-19(24(42)33-15)6-4-12-32-28(30)31/h7-10,15,18-21,38H,2-6,11-14,29H2,1H3,(H,33,42)(H,34,43)(H,35,44)(H,36,41)(H,37,45)(H,39,40)(H4,30,31,32)/t15-,18-,19-,20+,21+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAILKIOFKCFNBU-NVYAHWSDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=C(C=C2)O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N9O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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Cyclo(-Arg-Ala-Asp-D-Tyr-Lys)
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Citations

For This Compound
5
Citations
AB Moyle, ND Wagner, WJ Wagner, M Cheng… - Analytical …, 2023 - ACS Publications
Protein footprinting mass spectrometry probes protein higher order structure and dynamics by labeling amino acid side-chains or backbone amides as a function of solvent accessibility. …
Number of citations: 3 pubs.acs.org
J Park, TF Brust, HJ Lee, SC Lee, VJ Watts, Y Yeo - ACS nano, 2014 - ACS Publications
The surface of a polymeric nanoparticle (NP) is often functionalized with cell-interactive ligands and/or additional polymeric layers to control NP interaction with cells and proteins. …
Number of citations: 385 pubs.acs.org
Q Zhou - 2009 - search.proquest.com
Human cancer gene therapy would greatly benefit from the possibility to safely and efficiently deliver therapeutic genes via tumor-targeted systemic intravenous injection. In this study …
Number of citations: 0 search.proquest.com
J Bellmann, RY Goswami, S Girardo, N Rein… - Biomaterials, 2019 - Elsevier
Neuromuscular circuits (NMCs) are vital for voluntary movement, and effective models of NMCs are needed to understand the pathogenesis of, as well as to identify effective treatments …
Number of citations: 27 www.sciencedirect.com
OE Eremina, AT Czaja, A Fernando, A Aron… - ACS …, 2022 - ACS Publications
Profiling the heterogeneous landscape of cell types and biomolecules is rapidly being adopted to address current imperative research questions. Precision medicine seeks …
Number of citations: 22 pubs.acs.org

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